

Solubility of 1,3-Dimethyl-2-propoxybenzene in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Dimethyl-2-propoxybenzene

Cat. No.: B14600919

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **1,3-Dimethyl-2-propoxybenzene**. Due to the limited availability of specific experimental data in public literature, this document focuses on the predicted solubility based on the compound's chemical structure and functional groups. Furthermore, it offers detailed experimental protocols for researchers to determine the precise solubility of this compound in various organic solvents. This guide is intended to be a valuable resource for scientists and professionals working with this compound in research, development, and formulation.

Introduction to 1,3-Dimethyl-2-propoxybenzene

1,3-Dimethyl-2-propoxybenzene is an aromatic ether. Its molecular structure consists of a benzene ring substituted with two methyl groups at positions 1 and 3, and a propoxy group at position 2.^[1] This structure, featuring a polar ether group and a nonpolar aromatic ring and alkyl chain, dictates its solubility behavior. The ether's oxygen atom can act as a hydrogen bond acceptor, allowing for some interaction with polar solvents.^{[2][3]} However, the dominant hydrocarbon portion of the molecule suggests a greater affinity for nonpolar or moderately polar organic solvents.^{[1][2][3]} Understanding its solubility is crucial for applications in organic synthesis, where it may be used as a solvent, or in the fragrance industry.^[1]

Compound Properties:

- Molecular Formula: C₁₁H₁₆O^[4]

- Molecular Weight: 164.24 g/mol [4]
- Appearance: Typically a colorless to yellowish liquid[1]
- XLogP3: 3.9 (Indicates a degree of lipophilicity)[1][4]

Predicted Solubility Profile

While specific quantitative data is not readily available, the solubility of **1,3-Dimethyl-2-propoxybenzene** in various organic solvents can be predicted based on the principle of "like dissolves like." [5] The presence of the polar ether linkage and the largely nonpolar aromatic and alkyl backbone suggests that the compound will exhibit a range of solubilities in common organic solvents.

The following table summarizes the predicted solubility based on solvent polarity.

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Nonpolar	Hexane, Cyclohexane, Toluene	High	The nonpolar hydrocarbon structure of the solute will interact favorably with nonpolar solvents via van der Waals forces. The aromatic ring of toluene can also interact with the benzene ring of the solute.
Polar Aprotic	Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane (DCM)	High to Moderate	These solvents can interact with the ether oxygen and can solvate the hydrocarbon portions of the molecule effectively. Ethers are generally soluble in solvents like acetone and benzene. [2] [6]

Polar Protic	Ethanol, Methanol	Moderate to Low	These solvents can act as hydrogen bond donors to the ether oxygen. However, the large nonpolar part of the molecule may limit solubility. The solubility of ethers in water and alcohols decreases as the number of carbon atoms in the ether molecule increases.[2]
Highly Polar	Water, Dimethyl Sulfoxide (DMSO)	Very Low	The molecule is predominantly nonpolar and lacks the ability to donate hydrogen bonds, making it poorly soluble in highly polar, hydrogen-bonding solvents like water. Aromatic ethers generally have very low water solubility.[3] While DMSO is a powerful solvent, the compound's lipophilic nature may still limit miscibility.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental method is required. The isothermal shake-flask method is a reliable and commonly used technique for determining the thermodynamic solubility of a compound in a given solvent.[7][8][9]

Principle

An excess amount of the solute (**1,3-Dimethyl-2-propoxybenzene**) is mixed with a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow it to reach equilibrium, creating a saturated solution. The concentration of the solute in the clear, saturated supernatant is then measured, which represents the solubility.^{[9][10]}

Materials and Equipment

- **1,3-Dimethyl-2-propoxybenzene** (solute)
- Selected organic solvents (analytical grade)
- Analytical balance
- Glass vials with screw caps or flasks with stoppers
- Thermostatic shaker or incubator with agitation capabilities
- Centrifuge or filtration apparatus (e.g., syringe filters compatible with the solvent)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC, GC)

Methodology

- **Preparation:** Add an excess amount of **1,3-Dimethyl-2-propoxybenzene** to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid or a separate liquid phase is crucial to ensure saturation.^{[8][10]}
- **Equilibration:** Place the sealed vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.^{[7][9][10]} Preliminary studies may be needed to determine the optimal equilibration time.
- **Phase Separation:** After equilibration, cease agitation and allow the undissolved material to settle.^[11] To separate the saturated solution from the excess solute, either centrifuge the

vials at high speed or filter the supernatant through a chemically inert filter (e.g., a 0.45 μm PTFE syringe filter).[7][12] This step must be performed carefully to avoid temperature changes or solvent evaporation.

- Quantification:
 - Accurately dilute a known volume of the clear supernatant with the appropriate solvent.
 - Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis, HPLC, or GC) to determine the concentration of **1,3-Dimethyl-2-propoxybenzene**. [7][10]
 - A calibration curve should be prepared using standard solutions of known concentrations.
- Calculation: Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature. The results are typically expressed in units of g/L, mg/mL, or mol/L.

Data Presentation Template

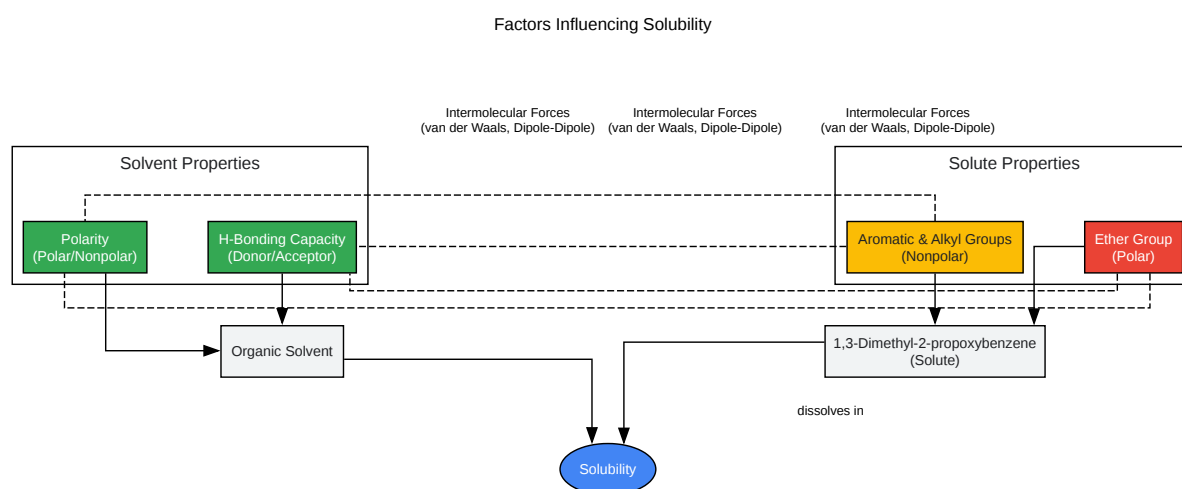
The following table template can be used to record and present the experimentally determined solubility data for **1,3-Dimethyl-2-propoxybenzene**.

Solvent	Temperature (°C)	Solubility (g/L)	Solubility (mol/L)	Method of Analysis
Hexane	25	GC		
Toluene	25	GC		
Dichloromethane	25	GC/HPLC		
Acetone	25	GC/HPLC		
Ethyl Acetate	25	GC/HPLC		
Ethanol	25	HPLC		
Methanol	25	HPLC		
Water	25	HPLC		

Visualizations

Factors Influencing Solubility

The solubility of **1,3-Dimethyl-2-propoxybenzene** is a result of the interplay between its molecular structure and the properties of the solvent. This relationship is governed by intermolecular forces.



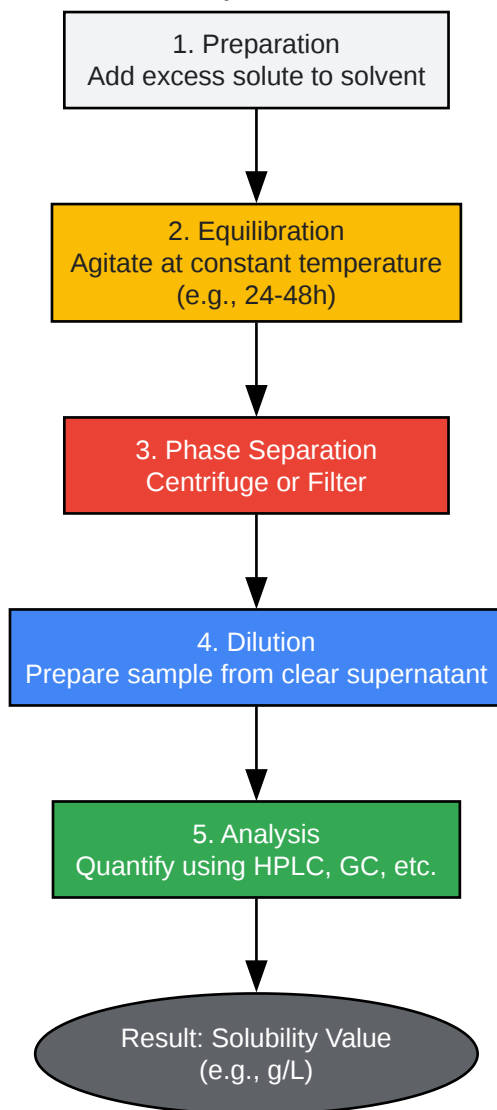
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Caption: Key solute and solvent properties governing solubility.

Experimental Workflow

The diagram below outlines the sequential steps of the Shake-Flask method for determining solubility.

Shake-Flask Solubility Determination Workflow



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Caption: Workflow for the Shake-Flask solubility method.

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